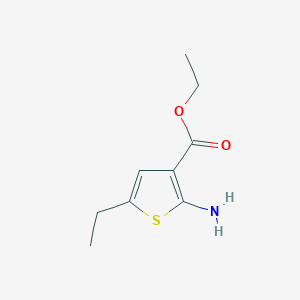

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZCEFNVWQJNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196373 | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-13-5 | |

| Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4507-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-ethylthiophene-3-carboxylate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-ethylthiophene-3-carboxylate, with the CAS Number 4507-13-5, is a substituted thiophene derivative. Thiophenes are a significant class of heterocyclic compounds that are integral to numerous applications, including pharmaceuticals, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthetic methodologies for this compound, with a focus on data relevant to researchers and professionals in drug development. This compound serves as a valuable building block in organic synthesis, notably as a reagent in the preparation of thieno[2,3-d]pyrimidines, which are investigated for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase and as antitumor agents.[1] It is also utilized in the synthesis of the necroptosis inhibitor, Necrostatin-5.[1]

Chemical Structure and Properties

The structure of this compound consists of a central thiophene ring substituted at the 2-position with an amino group, at the 3-position with an ethyl carboxylate group, and at the 5-position with an ethyl group.

Molecular Formula: C₉H₁₃NO₂S[2][3][4]

Molecular Weight: 199.27 g/mol [2]

General Characteristics:

-

Solubility: Expected to be soluble in polar organic solvents.[2]

-

Reactivity: The amino group and the ethyl ester functionality provide reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[2]

Tabulated Physical and Chemical Data

Due to the limited availability of specific experimental data for this compound, the following tables include data for the target compound where available, supplemented with data for structurally similar compounds to provide a comparative reference.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 4507-13-5 | [1][2][3][5] |

| Molecular Formula | C₉H₁₃NO₂S | [2][3][4] |

| Molecular Weight | 199.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

Table 2: Comparative Spectral Data of Related Thiophene Derivatives

| Compound | 1H NMR (Solvent) | IR (KBr, cm-1) | Mass Spec (m/z) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | (CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J=7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) | Not available in snippets | ESI-MS: [M+H]⁺ 186.15 (calc. for C₈H₁₁NO₂S, 185.05) |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | (CDCl₃) δ 6.67 (br s, 2H, NH₂), 4.32 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 2.43 (s, 3H, COCH₃), 1.38 (t, 3H, OCH₂CH₃) | 3408, 3294 (NH), 1666 (CO) | Not available in snippets |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | (CDCl₃) δ 5.95 (s, 2H, NH₂), 4.23 (q, J=7.1 Hz, 2H, OCH₂), 2.49-2.71 (m, 4H, cyclohexane), 1.74-1.80 (m, 4H, cyclohexane), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 3400, 3298 (NH), 1649 (C=O) | Not available in snippets |

Experimental Protocols

The most common and well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction . This is a one-pot, multi-component condensation reaction.

General Synthesis Protocol for 2-Aminothiophene Derivatives (Gewald Reaction)

This protocol is adapted from the synthesis of various ethyl 2-aminothiophene-3-carboxylate derivatives and can be applied for the synthesis of the title compound.[6][7]

Materials:

-

An appropriate ketone (for the 5-ethyl substituent, butan-2-one would be a suitable starting material)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine or diethylamine)

-

Anhydrous ethanol or methanol as a solvent

Procedure:

-

To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in anhydrous ethanol, slowly add the basic catalyst (e.g., morpholine, 0.1-0.2 equivalents) at a temperature of 35-40°C.

-

After the addition of the catalyst, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-65°C) for several hours (typically 2-3 hours).[7]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and in many cases, further cooled in a refrigerator overnight to facilitate the precipitation of the product.[7]

-

The resulting precipitate is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Logical Relationship of the Gewald Synthesis

The following diagram illustrates the logical flow of the reactants and conditions in the Gewald synthesis for producing this compound.

Caption: Workflow of the Gewald multicomponent synthesis.

Conclusion

This compound is a valuable heterocyclic building block with applications in medicinal chemistry and organic synthesis. While specific, publicly available experimental data for this compound is limited, its properties and synthesis can be reliably inferred from established chemical principles and the extensive data available for structurally related 2-aminothiophenes. The Gewald reaction remains the primary and most efficient method for its synthesis. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar thiophene derivatives. Further experimental characterization of this specific compound would be a valuable contribution to the chemical literature.

References

- 1. This compound | 4507-13-5 [chemicalbook.com]

- 2. CAS 4507-13-5: this compound [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 5. 4507-13-5 | CAS DataBase [m.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to Ethyl 2-amino-5-ethylthiophene-3-carboxylate

CAS Number: 4507-13-5

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS: 4507-13-5), a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical and physical properties, safety and handling protocols, and analytical methodologies. A significant focus is placed on its synthetic preparation via the Gewald reaction and its application as a crucial intermediate in the synthesis of potent pharmacological agents, including dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and the necroptosis inhibitor, Necrostatin-5.[1] Detailed experimental protocols and diagrams of relevant synthetic and biological pathways are provided to support researchers and scientists in the field of drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative.[2] The presence of an amino group and a carboxylate moiety makes it a versatile intermediate for further chemical modifications.[2] It is characterized by moderate to high polarity and is soluble in polar organic solvents.[2]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 4507-13-5 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₃NO₂S | [2][4][5] |

| Molecular Weight | 199.27 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-5-ethylthiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-5-ethyl-3-thenoate | [2][3] |

| Physical Form | Solid | [5] |

| InChI Key | WJZCEFNVWQJNQI-UHFFFAOYSA-N | [3][5] |

| SMILES | CCOC(=O)C1=C(N)SC(CC)=C1 | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Gewald three-component reaction. This one-pot synthesis is a reliable and well-established method for creating polysubstituted 2-aminothiophenes.

Gewald Synthesis Protocol

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine. For the title compound, butan-2-one serves as the ketone precursor to provide the 5-ethyl and 4-methyl (which is not present in the final product structure, indicating a tautomerization and rearrangement) substituents. A more direct precursor for the 5-ethyl group would be butanal, but the reaction with ketones is also common. The mechanism proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization.

Experimental Protocol: Gewald Synthesis

-

Materials: Butan-2-one (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.1 eq), Morpholine (or Diethylamine) (0.5 eq), Ethanol.

-

Procedure:

-

To a stirred solution of butan-2-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol (3-5 mL per gram of ketone), add elemental sulfur (1.1 eq).

-

Slowly add morpholine (0.5 eq) to the mixture at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath or refrigerate overnight to facilitate precipitation.

-

Collect the precipitated solid product by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Caption: Workflow for the Gewald Synthesis.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives. This heterocyclic core is a bioisostere of purine and is found in numerous pharmacologically active compounds.

Synthesis of Dual TS/DHFR Inhibitors

The thymidylate cycle is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are key components of this cycle.[7][8] Inhibiting both enzymes is an effective strategy in cancer chemotherapy, leading to "thymineless death" in rapidly proliferating cells.[7] The title compound is a precursor for 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which have been identified as potent dual inhibitors of human TS and DHFR.[9]

Experimental Protocol: Synthesis of 2-Amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

-

Materials: this compound (1.0 eq), Formamide.

-

Procedure:

-

A mixture of this compound and an excess of formamide is heated to reflux (approx. 180-190°C).

-

The reaction is maintained at this temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure thieno[2,3-d]pyrimidine derivative. This core can then be further functionalized to produce the target inhibitors.

-

Caption: Synthesis of the thieno[2,3-d]pyrimidine core.

Role as a Precursor to Necrostatin-5

The title compound has also been reported as a reagent in the synthesis of Necrostatin-5, an inhibitor of necroptosis.[1] Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in various diseases.

Associated Signaling Pathways

The Thymidylate Cycle and its Inhibition

The thymidylate cycle is essential for DNA replication. DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF). Serine hydroxymethyltransferase (SHMT) then converts THF to 5,10-methylenetetrahydrofolate (5,10-MTHF). Finally, TS catalyzes the transfer of a methyl group from 5,10-MTHF to dUMP to form dTMP, regenerating DHF in the process. Thieno[2,3-d]pyrimidine-based drugs developed from the title compound competitively inhibit both TS and DHFR, shutting down this vital pathway.

Caption: Inhibition of the Thymidylate Cycle.

The Necroptosis Signaling Pathway

Necroptosis is a regulated cell death pathway triggered by stimuli such as TNF-α.[2] Upon TNF-α binding to its receptor (TNFR1), Receptor-Interacting Protein Kinase 1 (RIPK1) is recruited.[2][3] In the absence of active Caspase-8, RIPK1 interacts with RIPK3 to form a complex known as the necrosome.[3][4] RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3][4] Necrostatins act by inhibiting the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the cell death cascade.

Caption: The Necroptosis Signaling Pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound. Based on methods for closely related analogs, a normal-phase HPLC assay can be employed.

Protocol: HPLC Analysis

-

Column: Normal-phase silica gel column (e.g., 10 µm particle size).

-

Mobile Phase: A non-polar/polar mixture, such as Hexane:Ethanol (95:5 v/v).

-

Detection: UV detection at 254 nm.

-

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Dissolve the sample to be analyzed in the mobile phase.

-

Inject the sample and standard solutions into the HPLC system.

-

Quantify the compound by comparing the peak area of the sample to that of the standard.

-

Safety and Handling

Table 2: Safety Information for this compound

| Hazard Category | Description | Precautionary Measures |

| Acute Effects | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested or inhaled.[10] | Use only in a chemical fume hood.[10] Avoid breathing dust.[10] |

| Eye Contact | Causes irritation. | Wear protective safety goggles.[10] In case of contact, rinse eyes with clean, running water for at least 15 minutes.[10] |

| Skin Contact | Causes irritation. | Wear chemical-resistant gloves and protective clothing.[10] After contact, wash immediately with generous quantities of running water and non-abrasive soap.[10] |

| Ingestion | May be harmful. | Do not ingest. If swallowed, seek medical attention. |

| Storage | Store in a cool, dry, well-ventilated place.[6][10] Keep container tightly closed.[10] Recommended storage at 2-8°C.[6] | Keep away from strong oxidizing agents, strong acids, and strong bases.[10] |

| Fire | Emits toxic fumes under fire conditions.[10] | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media.[10] |

Disclaimer: The toxicological properties of this product have not been fully investigated. This product is intended for research and development purposes only. Handle in accordance with good industrial hygiene and safety practices.[10]

References

- 1. d-nb.info [d-nb.info]

- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. scielo.br [scielo.br]

- 6. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo b thiophene-3-carboxylate 97 4506-71-2 [sigmaaldrich.com]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. asianpubs.org [asianpubs.org]

- 10. chemrxiv.org [chemrxiv.org]

Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate via Gewald Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science, via the robust and versatile Gewald reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key analytical data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction to the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient pathway to highly functionalized 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The versatility and operational simplicity of the Gewald reaction have made it a cornerstone in the synthesis of thiophene-containing compounds, which are prevalent in a wide array of biologically active molecules and functional materials.

Reaction Mechanism

The synthesis of this compound proceeds through a well-established mechanism initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.

First, the base (e.g., morpholine or diethylamine) deprotonates the active methylene group of ethyl cyanoacetate. The resulting carbanion then undergoes a Knoevenagel condensation with butanal to form an α,β-unsaturated nitrile intermediate. Concurrently, the elemental sulfur is activated by the amine base to form a reactive polysulfide species. This species then adds to the β-position of the unsaturated nitrile. The intermediate subsequently undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Experimental Protocols

Several variations of the Gewald reaction have been reported, utilizing different catalysts, solvents, and reaction conditions. Below are two detailed protocols adaptable for the synthesis of this compound.

Protocol 1: Morpholine-Catalyzed Synthesis in Methanol

This protocol is adapted from a general procedure for the synthesis of 2-aminothiophene derivatives.[3]

Reagents:

-

Butanal

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Methanol

-

Ethanol (for recrystallization)

Procedure:

-

To a mixture of butanal (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product is then recrystallized from ethanol to yield pure this compound.

Protocol 2: Diethylamine-Catalyzed Synthesis in Ethanol

This protocol is based on a widely used method for Gewald synthesis.[4]

Reagents:

-

Butanal

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, add a solution of elemental sulfur (0.10 mol) and diethylamine (5 mL) in absolute ethanol (50 mL).

-

To this solution, add a mixture of butanal (0.10 mol) and ethyl cyanoacetate (0.10 mol) in absolute ethanol (20 mL) at room temperature.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, the precipitated product is filtered, washed with ethanol, and dried.

-

Recrystallize the crude product from ethanol to obtain the purified title compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on reported data for analogous compounds.

Table 1: Physicochemical and Yield Data

| Parameter | Expected Value | Reference for Analogy |

| Molecular Formula | C₉H₁₃NO₂S | - |

| Molecular Weight | 199.27 g/mol | - |

| Appearance | White to light brown crystalline solid | [3] |

| Melting Point | ~110-120 °C | [3] |

| Yield | 70-85% | [3] |

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals | Reference for Analogy |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H str), ~2950 (C-H str), ~1670 (C=O str), ~1600 (N-H bend), ~1250 (C-O str) | [3][4] |

| ¹H NMR (CDCl₃, δ ppm) | ~6.5 (s, 1H, thiophene-H), ~5.8 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.7 (q, 2H, CH₂CH₃), 1.3 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, CH₂CH₃) | [4][5] |

| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~162 (C-NH₂), ~140 (C-S), ~115 (C-H), ~105 (C-COOEt), ~60 (OCH₂), ~25 (CH₂CH₃), ~14 (OCH₂CH₃), ~13 (CH₂CH₃) | [5] |

| Mass Spec. (m/z) | 199 [M]⁺ | - |

Note: The data presented in these tables are estimations based on closely related structures synthesized via the Gewald reaction. Actual experimental values may vary.

Conclusion

The Gewald reaction remains a highly effective and straightforward method for the synthesis of this compound. The provided protocols, adapted from established literature, offer reliable starting points for researchers. The expected analytical data serves as a useful guide for the characterization of the final product. The versatility of the starting materials allows for the generation of a diverse library of substituted 2-aminothiophenes, which are of significant interest to the pharmaceutical and material science industries.

References

A Comprehensive Technical Guide to the Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile method for the synthesis of 2-aminothiophenes. This multicomponent reaction has garnered significant attention from researchers and drug development professionals due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds and functional materials. This guide offers an in-depth exploration of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in a research and development setting.

Core Reaction Mechanism

The Gewald reaction is a one-pot synthesis that typically involves three key components:

-

An α-activated nitrile (e.g., a cyanoester or malononitrile).

-

A carbonyl compound (an aldehyde or a ketone).

-

Elemental sulfur.

The reaction is generally catalyzed by a base, such as an amine (e.g., morpholine, triethylamine) or an alkali metal hydroxide. The overall transformation proceeds through a sequence of well-established steps, beginning with a Knoevenagel condensation, followed by a Michael-type addition of sulfur, and concluding with a cyclization and tautomerization cascade.

The accepted mechanism unfolds as follows:

-

Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the α-activated nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.

-

Step 2: Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species that acts as the sulfur donor. This species then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Step 3: Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the active methylene group attacks the sulfur atom, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the imine to an enamine, followed by aromatization, yields the final 2-aminothiophene product.

Caption: The mechanistic pathway of the Gewald three-component reaction.

Quantitative Data Summary

The versatility of the Gewald reaction is demonstrated by its applicability to a wide range of substrates. The following table summarizes representative examples, showcasing the reaction's efficiency under various conditions.

| Entry | Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 1 | 85 | |

| 2 | Acetone | Ethyl Cyanoacetate | Triethylamine | Methanol | Reflux | 3 | 78 | |

| 3 | Benzaldehyde | Malononitrile | Piperidine | DMF | 60 | 2.5 | 92 | |

| 4 | Propanal | Ethyl Cyanoacetate | L-Proline | Water | 80 | 5 | 88 | |

| 5 | Cyclopentanone | Malononitrile | Ionic Liquid | Neat | 70 | 0.5 | 95 |

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a standard procedure for the synthesis of a representative 2-aminothiophene derivative via the Gewald reaction, adapted from established literature.

Materials:

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (solvent)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 mmol, 1.0 eq) and ethyl cyanoacetate (10.0 mmol, 1.0 eq) in ethanol (30 mL).

-

Add morpholine (2.0 mmol, 0.2 eq) to the mixture and stir at room temperature for 10 minutes.

-

Add elemental sulfur (11.0 mmol, 1.1 eq) in one portion.

-

Heat the reaction mixture to 50 °C and maintain stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.

-

Further purification can be achieved by recrystallization from ethanol if necessary.

Logical and Experimental Workflows

The successful application and optimization of the Gewald reaction in a drug development pipeline often follow a structured workflow. This involves careful selection of starting materials, systematic optimization of reaction conditions, and thorough analysis of the resulting products.

Caption: A typical experimental workflow for the Gewald reaction.

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the widely utilized Gewald reaction, detailing the necessary starting materials, experimental protocols, and expected outcomes.

Core Synthesis Route: The Gewald Reaction

The most established and convergent method for preparing this compound is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2] For the specific synthesis of the target compound, the key starting materials are:

-

Butanal: This aldehyde provides the ethyl group at the 5-position of the thiophene ring.

-

Ethyl Cyanoacetate: This molecule serves as the activated nitrile and contributes to the formation of the amino and carboxylate groups on the thiophene ring.

-

Elemental Sulfur: This provides the sulfur atom required for the formation of the thiophene ring.

-

Base Catalyst: A secondary amine, such as morpholine or diethylamine, is commonly used to facilitate the condensation and cyclization steps.[1][4]

Quantitative Data from Related Syntheses

The following table summarizes yields and reaction conditions for the synthesis of various 2-aminothiophene derivatives using the Gewald reaction, providing an expected range for the synthesis of this compound.

| Product | Starting Ketone/Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Morpholine | Methanol | 3 h | Not Specified | 118-119 | [4] |

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Acetophenone | Not Specified | Not Specified | Not Specified | Not Specified | 145-147 | [4] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone | Diethylamine | Ethanol | 3 h | 52 | 162-164 | [1] |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone | Diethylamine | Ethanol | 3 h | 85 | 76-79 | [5] |

Experimental Protocol: Gewald Synthesis of this compound

This protocol is a generalized procedure based on established methods for the Gewald reaction.[1][4][6]

Materials:

-

Butanal

-

Ethyl cyanoacetate

-

Elemental sulfur (powdered)

-

Morpholine or Diethylamine

-

Ethanol (absolute)

-

Ice-cold water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine equimolar amounts of butanal, ethyl cyanoacetate, and elemental sulfur in absolute ethanol.

-

To this mixture, slowly add a catalytic amount of a secondary amine base (e.g., morpholine or diethylamine) with continuous stirring.

-

Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.[6]

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[1][4]

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the preparation of this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis and purification.

References

"Ethyl 2-amino-5-ethylthiophene-3-carboxylate" molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| CAS Number | 4507-13-5 |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes. This one-pot, multicomponent reaction offers an efficient route to a wide array of substituted thiophenes.

Gewald Synthesis of this compound

This protocol is a modification of the classical Gewald reaction, adapted for the specific synthesis of the title compound.

Materials:

-

Butanal

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol (or methanol)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of butanal (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, slowly add morpholine (catalytic amount) at room temperature.

-

Heat the reaction mixture to a moderate temperature (typically 45-55 °C) and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then quenched with ice-cold water.

-

The aqueous mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

This synthetic approach is highly versatile and can be adapted for the synthesis of various other 2-aminothiophene derivatives by simply varying the starting aldehyde or ketone and the active methylene nitrile.

Visualizations

To further elucidate the experimental workflow, a diagram illustrating the key stages of the Gewald synthesis is provided below.

Caption: Workflow for the Gewald synthesis of this compound.

Spectroscopic Profile of Ethyl 2-amino-5-ethylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS No: 4507-13-5), a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent/Frequency |

| 6.56 | t | 1H | 1.2 | Thiophene-H | CDCl₃ / 300 MHz |

| 4.18 | q | 2H | 7.1 | -OCH₂CH₃ | CDCl₃ / 300 MHz |

| 2.54 | dq | 2H | 7.5, 1.2 | Thiophene-CH₂CH₃ | CDCl₃ / 300 MHz |

| 1.28 | t | 3H | 7.1 | -OCH₂CH₃ | CDCl₃ / 300 MHz |

| 1.15 | t | 3H | 7.5 | Thiophene-CH₂CH₃ | CDCl₃ / 300 MHz |

| 5.8 (approx.) | br s | 2H | - | -NH₂ | CDCl₃ / 300 MHz |

br s: broad singlet, t: triplet, q: quartet, dq: doublet of quartets

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency |

| 166.3 | C=O | d6-Acetone / 100 MHz |

| 154.0 | C-NH₂ | d6-Acetone / 100 MHz |

| 153.2 | Thiophene-C | d6-Acetone / 100 MHz |

| 147.8 | Thiophene-C | d6-Acetone / 100 MHz |

| 146.0 | Thiophene-C | d6-Acetone / 100 MHz |

| 139.6 | Thiophene-C | d6-Acetone / 100 MHz |

| 120.9 | Thiophene-CH | d6-Acetone / 100 MHz |

| 65.9 | -OCH₂CH₃ | d6-Acetone / 100 MHz |

| 23.7 | Thiophene-CH₂CH₃ | d6-Acetone / 100 MHz |

| 16.4 | Thiophene-CH₂CH₃ | d6-Acetone / 100 MHz |

| 14.4 | -OCH₂CH₃ | d6-Acetone / 100 MHz |

Table 3: Infrared (IR) Spectroscopic Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Preparation |

| 2928 | m | C-H stretch | KBr Pellet |

| 1654 | s | C=O stretch | KBr Pellet |

| 1533 | s | - | KBr Pellet |

| 1504 | s | NO₂ (impurity-related) | KBr Pellet |

| 1351 | s | NO₂ (impurity-related) | KBr Pellet |

| 1322 | s | - | KBr Pellet |

| 1276 | s | - | KBr Pellet |

| 1137 | br | C-O stretch | KBr Pellet |

s: strong, m: medium, br: broad

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| [M+H]⁺ | Molecular Ion | Electrospray Ionization (ESI) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for thiophene derivatives and are representative of the techniques used to characterize the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment and connectivity of its constituent atoms.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 300 MHz or higher.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the proton signals provides information on the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together to form a homogeneous powder.

-

-

Pellet Formation:

-

The powdered mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

A background spectrum of the empty sample holder is recorded to account for atmospheric and instrumental contributions.

-

The KBr pellet is placed in the sample holder, and the sample spectrum is recorded.

-

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets.

-

Desolvation and Ion Transfer: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the protonated molecule ([M+H]⁺) is used to confirm the molecular weight.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-aminothiophene are a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. Their structural resemblance to a phenyl group, coupled with the versatile reactivity of the amino group and the thiophene ring, makes them privileged scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-aminothiophene derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of their engagement in key biological pathways.

I. Physical and Chemical Properties

The physicochemical properties of 2-aminothiophene derivatives are crucial for their application in drug design and materials science, influencing factors such as solubility, bioavailability, and reactivity.

A. General Properties

2-Aminothiophenes are generally stable, crystalline solids. The parent 2-aminothiophene is a yellow to light brown solid with a molecular weight of 99.15 g/mol . It is soluble in polar solvents like water and alcohols. The properties of its derivatives can vary significantly based on the nature and position of substituents on the thiophene ring.

B. Tabulated Physical and Spectroscopic Data

A comprehensive collection of quantitative physical and spectroscopic data is essential for the characterization and comparison of 2-aminothiophene derivatives. The following tables summarize key data points for a selection of these compounds.

Table 1: Physical Properties of Selected 2-Aminothiophene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminothiophene | C₄H₅NS | 99.15 | 12-13[1] | 194.5[1] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | 92 | - |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₉H₁₀N₂S | 178.25 | 160[2] | - |

| 2-Amino-3-(N-o-chlorophenylcarboxamido)-4,5-dimethylthiophene | C₁₃H₁₃ClN₂OS | 280.77 | - | - |

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | 257.35 | 100 | - |

| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | 265.76 | 95 | - |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | C₇H₈N₂S | 152.22 | 141-142 | - |

| Ethyl 2-amino-5-methyl-3-thiophenecarboxylate | C₈H₁₁NO₂S | 185.24 | 150-151 | - |

Table 2: Spectroscopic Data of Selected 2-Aminothiophene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Aminothiophene Derivatives (General) | NH₂: 4.0 - 6.5 (broad singlet)Thiophene Ring: 6.0 - 7.5 | C2: 150 - 165C3: 100 - 115C4: 120 - 130C5: 115 - 125 | N-H Stretch: 3200 - 3500 (two bands)C=C Stretch (thiophene): 1550 - 1620 |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2a) | 1.30 (t, 3H), 4.29 (q, 2H), 4.0 (s, 1H, NH), 6.3 (s, 1H, thiophene-H), 6.40-7.48 (m, 9H, Ar-H) | - | 3312 (N-H), 1714 (C=O), 1523 (C-N), 1446 (C=C)[3] |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2f) | 1.30 (t, 3H), 4.29 (q, 2H), 4.0 (s, 1H, NH), 6.3 (s, 1H, thiophene-H), 6.30-7.48 (m, 8H, Ar-H)[3] | - | 3359 (N-H), 1712 (C=O), 1217 (C-N), 1515 (C=C)[3] |

| Ethyl 2-amino-5-methylthiophene-3-carboxylate (3a) | 1.6 (t, 3H), 2.2 (s, 3H), 2.5 (q, 2H), 6.0 (br s, 2H, NH₂) | 22.3, 23.4, 23.9, 60.2, 115.0, 121.9, 130.0, 153.5, 160.0[2] | 3440, 3335, 3243 (N-H), 2164 (C≡N), 1608 (C=O)[2] |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile (3b) | 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H, NH₂)[2] | 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1[2] | 3438, 3345, 3223 (N-H), 2164 (C≡N)[2] |

C. X-ray Crystallography Data

Single-crystal X-ray diffraction studies provide precise information on the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions.

For (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone , the crystal structure reveals an orthorhombic space group Pna2₁.[4][5] In this molecule, an intramolecular N-H···O hydrogen bond forms a six-membered ring that is roughly coplanar with the thiophene ring.[4][5][6] Intermolecular N-H···O hydrogen bonds link the molecules into infinite chains.[5]

For (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone , the crystal system is monoclinic with the space group P2₁/c.[4][5] Similar to the previous compound, it exhibits an intramolecular N-H···O hydrogen bond, creating a nearly planar six-membered ring that is almost perfectly coplanar with the thiophene ring.[4][5][6]

In the case of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol , the molecule is nearly planar, with a dihedral angle of 8.38 (10)° between the thiophene and phenyl rings.[7][8] The crystal structure is stabilized by both intramolecular O-H···N and intermolecular O-H···O hydrogen bonds, forming inversion dimers.[7][8]

For 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , the cyclohexane ring adopts a half-chair conformation, while the thiophene ring is essentially planar.[9] The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, which form centrosymmetric rings.[9]

II. Chemical Reactivity

The chemical reactivity of 2-aminothiophene derivatives is characterized by the interplay between the electron-rich thiophene ring and the nucleophilic amino group.

A. Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position, which is para to the amino group. If the C5 position is occupied, substitution may occur at the C3 position. The general order of reactivity for five-membered aromatic heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene.[10] Consequently, 2-aminofurans are expected to be more reactive towards electrophiles than their 2-aminothiophene counterparts.[11]

Generalized mechanism for electrophilic substitution at the C5 position.

B. Reactions of the Amino Group

The amino group in 2-aminothiophenes undergoes typical reactions of primary aromatic amines, such as acylation, alkylation, diazotization, and Schiff base formation. The nucleophilicity of the amino group is influenced by substituents on the thiophene ring.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2-aminothiophene derivatives.

A. Synthesis of 2-Aminothiophene Derivatives

Several synthetic routes are available for the preparation of 2-aminothiophenes, with the Gewald reaction being the most prominent.

The Gewald reaction is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[12]

General Protocol for Gewald Synthesis: [9]

-

To a round-bottom flask, add the carbonyl compound (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.2 equivalents).

-

Add a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

-

Purify the crude product by recrystallization.

Example: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: [9] This compound is synthesized from cyclohexanone, malononitrile, and sulfur in the presence of morpholine.[9]

Experimental workflow for the Gewald synthesis.

The Fiesselmann synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[13] A variation of this reaction using a substrate with a nitrile group instead of an ester can yield 3-aminothiophenes.[9][13]

General Protocol for Fiesselmann Synthesis:

-

Deprotonate the thioglycolic acid derivative with a suitable base.

-

React the resulting thiolate with an α,β-acetylenic ester or nitrile.

-

The intermediate undergoes cyclization and tautomerization to form the substituted thiophene.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene.[4][8][14]

General Protocol for Paal-Knorr Synthesis: [7]

-

Dissolve the 1,4-dicarbonyl compound in a suitable inert solvent (e.g., toluene or dioxane).

-

Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equivalents).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter to remove any solids.

-

Wash the filtrate with a basic solution (e.g., saturated NaHCO₃) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

The Hinsberg synthesis of thiophenes involves the reaction of an α-diketone with diethyl thiodiacetate in the presence of a base.

B. Characterization of Amines: The Hinsberg Test

The Hinsberg test is a classical method to differentiate primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride (Hinsberg reagent) in the presence of an aqueous alkali.[6][12][15]

Protocol for the Hinsberg Test: [13]

-

In a test tube, combine the amine sample with benzenesulfonyl chloride and an aqueous solution of sodium hydroxide.

-

Shake the mixture well.

-

Primary amines react to form a sulfonamide that is soluble in the alkaline solution due to the acidic proton on the nitrogen. Acidification of the solution will precipitate the sulfonamide.[6]

-

Secondary amines react to form an insoluble sulfonamide that precipitates from the alkaline solution.[6]

-

Tertiary amines generally do not react with benzenesulfonyl chloride under these conditions.

Logical flow of the Hinsberg test for amine characterization.

IV. Signaling Pathways and Biological Activities

2-Aminothiophene derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug development.

A. Positive Allosteric Modulation of GLP-1 Receptor

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. These PAMs enhance the receptor's response to its endogenous ligand, GLP-1, leading to increased insulin secretion.[16]

GLP-1R signaling enhanced by a 2-aminothiophene PAM.

B. Phosphodiesterase 4 (PDE4) Inhibition

Some thiophene derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can lead to anti-inflammatory effects. This makes them potential therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[17][18][19]

Mechanism of PDE4 inhibition by 2-aminothiophene derivatives.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 2-aminothiophene derivatives, along with comprehensive experimental protocols and an exploration of their roles in significant biological pathways. The versatility in synthesis and the wide range of tunable properties make this class of compounds a continuing source of innovation in drug discovery and materials science. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in their ongoing work with these important heterocyclic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciforum.net [sciforum.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 14. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 15. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 16. ck12.org [ck12.org]

- 17. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Safety and Handling of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for professionals in research and drug development and outlines essential safety protocols, experimental procedures, and the biological context of its derivatives.

Chemical and Physical Properties

This compound is a thiophene derivative with the molecular formula C₉H₁₃NO₂S. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Weight | 199.27 g/mol | [1] |

| CAS Number | 4507-13-5 | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 73 °C | [1] |

| Purity | >97% | [1] |

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial to ensure safe handling of this compound.[1]

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P270: Do not eat, drink or smoke when using this product. | |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Synthesis of this compound via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction used to synthesize substituted 2-aminothiophenes.[3][4][5]

Materials:

-

Butanal (Butyraldehyde)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Methanol (or ethanol)

Procedure:

-

To a stirred mixture of butanal (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]

-

Stir the reaction mixture at 45 °C for 3 hours.[3]

-

Allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration and washed with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol.

Experimental Workflow for Gewald Synthesis

Caption: Workflow for the synthesis of the target compound via the Gewald reaction.

Synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines

This compound serves as a crucial starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to be dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[6][7][8]

General Procedure Outline:

The synthesis of these dual inhibitors typically involves a multi-step process:

-

Cyclization: The starting thiophene derivative is cyclized to form the thieno[2,3-d]pyrimidine core.

-

Halogenation: A halogen, typically iodine or bromine, is introduced at the 5-position of the thienopyrimidine ring.

-

Coupling: Various aryl thiols are coupled to the 5-halo-thienopyrimidine intermediate.

-

Final Modification and Deprotection: Further chemical modifications, such as the addition of a glutamic acid moiety, and subsequent deprotection steps yield the final active inhibitor.[6]

Experimental Workflow for Inhibitor Synthesis

Caption: Synthesis of dual TS/DHFR inhibitors from the target compound.

Biological Significance and Signaling Pathways

This compound is a precursor to potent inhibitors of key cellular enzymes and pathways, highlighting its importance in drug discovery.

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

Thieno[2,3-d]pyrimidines derived from the title compound are effective dual inhibitors of DHFR and TS.[6][7][8] These enzymes are critical for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1][9] Inhibition of DHFR and TS disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making these enzymes important targets in cancer therapy.[1][9]

DHFR and TS Signaling Pathway Inhibition

Caption: Inhibition of DHFR and TS by thieno[2,3-d]pyrimidine derivatives.

Inhibition of Necroptosis

This compound is also a reagent in the synthesis of necrostatin-5 (Nec-5), an inhibitor of necroptosis.[10] Necroptosis is a form of programmed cell death that is independent of caspases. The core pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[3][11][12] Upon activation, MLKL translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][11] Necroptosis is implicated in various inflammatory and degenerative diseases.

Necroptosis Signaling Pathway and Inhibition

References

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. | Sigma-Aldrich [merckmillipore.com]

- 7. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiophene moiety, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility, primarily through the versatile Gewald reaction, coupled with its ability to engage in a wide range of biological interactions, has cemented its importance in the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological potential of the 2-aminothiophene core, focusing on its synthesis, diverse pharmacological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component condensation involves an α-methylene-activated ketone or aldehyde, an active nitrile-containing compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3]

The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The versatility of the Gewald reaction allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for biological screening.

Biological Potential and Pharmacological Activities

Derivatives of the 2-aminothiophene scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4]

Anticancer Activity

The 2-aminothiophene scaffold is a cornerstone in the design of novel anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines. The mechanism of action for these compounds is often multi-faceted, involving the inhibition of key oncogenic pathways.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thienopyrimidine | 3b (chloro derivative) | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not Specified |

| Thienopyrimidine | 3b (chloro derivative) | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not Specified |

| Thieno[3,2-b]pyrrole | 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not Specified |

| Thieno[3,2-b]pyrrole | 4c | PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not Specified |

| Thiophene Carboxamide | 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | Not Specified | Not Specified |

| Thiophene Carboxamide | 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | Not Specified | Not Specified |

| Tetrahydrobenzo[b]thiophene | 21a | H1299 (Lung Cancer) | 0.0125 | Imatinib | Not Specified |

Table compiled from data in references[2][5][6][7].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Aminothiophene derivatives have shown significant promise, exhibiting both antibacterial and antifungal properties.[8][9]

| Compound ID | Bacterial/Fungal Strain | MIC (µM/ml) | Reference Compound |

| S1 | Bacillus subtilis | 0.81 | Cefadroxil |

| S1 | Staphylococcus aureus | 0.81 | Cefadroxil |

| S1 | Escherichia coli | 0.81 | Cefadroxil |

| S1 | Salmonella typhi | 0.81 | Cefadroxil |

| S4 | Aspergillus niger | 0.91 | Fluconazole |

| S4 | Candida albicans | 0.91 | Fluconazole |

| 3a | Aspergillus fumigatus | 23.8 ± 0.42 | Amphotericin B |

| 3c | Aspergillus fumigatus | 24.3 ± 0.68 | Amphotericin B |

Table compiled from data in references[10][11].

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Certain 2-aminothiophene derivatives have been identified as potent anti-inflammatory agents, often acting through the modulation of key inflammatory pathways.[12][13]

| Compound ID | Assay | IC50 (µM) |

| Compound 1 | Inhibition of respiratory burst in neutrophils | 121.47 |

| Compound 2 | Inhibition of respiratory burst in neutrophils | 412 |

| Compound 3 | Inhibition of respiratory burst in neutrophils | 323 |

| Compound 4 | Inhibition of respiratory burst in neutrophils | 348 |

| Compound 5 | Inhibition of respiratory burst in neutrophils | 422 |

| Compound 6 | Inhibition of respiratory burst in neutrophils | 396 |

| Compound 3a | LPS-induced NO production inhibition | ~15 |

| Compound 3b | LPS-induced NO production inhibition | ~12 |

Table compiled from data in references[12][13][14].

Mechanisms of Action & Signaling Pathways

The diverse biological effects of 2-aminothiophene derivatives are a result of their interaction with various molecular targets.

Anticancer Mechanisms

Kinase Inhibition (EGFR): Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt and Ras/Raf/MEK/ERK, promoting cell proliferation and survival.[15][16] Thiophene-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting the signaling cascade.[17]

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis.[18] Some 2-aminothiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization.[19][20] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][21]

Anti-inflammatory Mechanism

NRF2 Activation: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[22] Some 2-aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of anti-inflammatory and cytoprotective genes, while also suppressing pro-inflammatory mediators like NF-κB, COX-2, and various cytokines.[22][23]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological potential of 2-aminothiophene derivatives.

General Workflow for In Vitro Screening

A typical workflow for the initial biological evaluation of a newly synthesized library of 2-aminothiophene compounds is outlined below.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-